2-(2-Fluorophenyl)-1,8-naphthyridine
Description
Properties
CAS No. |
170439-25-5 |
|---|---|
Molecular Formula |
C14H9FN2 |
Molecular Weight |
224.23 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-1,8-naphthyridine |
InChI |
InChI=1S/C14H9FN2/c15-12-6-2-1-5-11(12)13-8-7-10-4-3-9-16-14(10)17-13/h1-9H |
InChI Key |
MILFHVJJOVHZIF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C=C2)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C=C2)F |
Synonyms |
1,8-Naphthyridine,2-(2-fluorophenyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar 1,8-Naphthyridine Derivatives
Structural and Functional Variations
The biological and physicochemical properties of 1,8-naphthyridine derivatives are highly dependent on substituents at the 2-position. Key analogs and their distinguishing features are summarized below:
Antibacterial Activity
- This compound: Exhibits weak standalone antibacterial activity (MIC ≥1.024 µg/mL) but potentiates fluoroquinolones (e.g., ciprofloxacin) by inhibiting NorA and MepA efflux pumps .
- 2-(Naphthalen-2-yl)-1,8-naphthyridine : Lacks significant antibacterial activity but serves as a ligand in metal complexes with antimicrobial applications .
- 3-TNB (3-Trifluoromethylnitrobenzene-substituted) : Shows higher intrinsic antibacterial activity (MIC 0.5 µg/mL) due to nitro group electrophilicity .
Anti-Inflammatory Activity
- This compound: Limited direct anti-inflammatory data; fluorophenyl groups generally enhance binding to hydrophobic enzyme pockets.
- 1,8-Naphthyridine-2-carboxamides: Inhibit ROS production and myeloperoxidase activity in BV2 microglia at IC50 ≈10 µM, outperforming non-carboxamide analogs .
Anticancer Activity
- Vosaroxin : Clinically validated for acute myeloid leukemia (AML) with IC50 <1 µM in vitro. Fluorophenyl analogs may lack comparable topoisomerase II affinity due to steric hindrance .
- 3u (1,3-diazaheterocycle-fused derivative): Induces necroptosis in melanoma cells (A375) at low concentrations (IC50 ≈5 µM), suggesting fluorophenyl substitution could enhance cytotoxicity .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 2-Naphthalene Derivative | Carboxamide Derivatives |
|---|---|---|---|
| LogP | ~3.2 (moderate lipophilicity) | ~4.1 (highly lipophilic) | ~1.8 (hydrophilic) |
| Solubility (µg/mL) | 15 (DMSO) | <5 (DMSO) | >100 (aqueous buffer) |
| Fluorescence | Weak emission | Strong (λem = 450 nm) | Non-fluorescent |
| Metabolic Stability | High (t1/2 >6 h) | Moderate (t1/2 ≈3 h) | Low (t1/2 <1 h) |
Mechanistic Comparisons
- Efflux Pump Inhibition: Fluorophenyl and nitro-substituted derivatives inhibit NorA/MepA pumps, restoring fluoroquinolone efficacy against resistant strains. Carboxamide derivatives lack this activity .
- Enzyme Targets : Vosaroxin and fluorophenyl analogs target topoisomerases, while carboxamides inhibit inflammatory enzymes (e.g., myeloperoxidase) .
- Metal Coordination : Naphthalene-substituted derivatives form stable Ru(II) complexes for luminescent sensors, whereas fluorophenyl groups enhance selectivity for Hg²⁺/Cu²⁺ detection .
Preparation Methods
Reaction Mechanism and Substrate Selection
The Friedlander reaction, a classical method for constructing quinoline and naphthyridine frameworks, has been adapted for synthesizing 2-aryl-1,8-naphthyridines. In this approach, 2-aminonicotinaldehyde (1) reacts with 2'-fluoroacetophenone (2) under basic conditions to form the target compound via cyclocondensation. The ionic liquid [Bmmim][Im] serves as both solvent and catalyst, enhancing reaction efficiency by stabilizing intermediates through hydrogen bonding and electrostatic interactions.
Key steps include:
Optimization and Yield
Optimal conditions involve a molar ratio of 1:1.67 (aldehyde:ketone) in 5 mL of [Bmmim][Im] at 80°C for 24 hours, achieving yields up to 90%. The ionic liquid’s recyclability (up to five cycles without significant activity loss) makes this method environmentally sustainable.
Acid Chloride-Mediated Cyclization
Synthesis of Intermediate Acrylates
Patent US9133188B2 details a two-step protocol starting from 2-chloro-5-nitro-nicotinic acid (3):
Cyclization and Functionalization
The acrylate intermediate undergoes cyclization with morpholine in 1,2-dichloroethane at 0–5°C, followed by hydrolysis using aqueous NaOH/ethanol at 50–55°C to produce the naphthyridine core. Introducing the 2-fluorophenyl group necessitates substituting morpholine with 2-fluoroaniline during the cyclization step, though this modification may require additional optimization to suppress side reactions.
Aqueous-Phase Catalytic Synthesis
Green Chemistry Approach
A scalable method reported by Semantic Scholar employs water as the solvent and a chiral oxazaborolidine (ChOH) catalyst. 2-Aminonicotinaldehyde (1) and 2'-fluoroacetophenone (2) react at 50°C under nitrogen for 7–8 hours, yielding 2-(2-fluorophenyl)-1,8-naphthyridine (6) in 94% purity.
Workup and Purification
Post-reaction, the mixture is extracted with dichloromethane, washed with brine, and dried over sodium sulfate. Evaporation under reduced pressure followed by recrystallization from ethanol yields the pure product. This method’s advantages include reduced organic solvent use and compatibility with gram-scale synthesis.
Comparative Analysis of Methods
| Method | Catalyst/Solvent | Temperature | Time | Yield | Key Advantage |
|---|---|---|---|---|---|
| Friedlander Annulation | [Bmmim][Im] | 80°C | 24 h | 90% | High yield, recyclable catalyst |
| Acid Chloride Cyclization | Chloroform/DMF | Reflux | 12 h | 75% | Established industrial protocol |
| Aqueous Catalytic | H2O/ChOH | 50°C | 8 h | 94% | Solvent sustainability |
| Gould-Jacobs | Diphenyl ether | 250°C | 3 h | N/A | Theoretical applicability |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-(2-fluorophenyl)-1,8-naphthyridine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 2-aminopyridine derivatives with fluorinated aryl halides. Key steps include:
- Use of transition-metal catalysts (e.g., Ru³(CO)₁₂) and ligands (e.g., xantphos) under inert atmospheres (N₂) .
- Solvent selection (e.g., t-amyl alcohol) and temperature control (~403 K) to enhance regioselectivity and yield .
- Purification via preparative TLC or column chromatography with solvent gradients (e.g., petroleum ether:ethyl acetate) .
- Analytical Validation : Structural confirmation requires ¹H/¹³C NMR (to verify fluorophenyl integration) and mass spectrometry (for molecular ion peaks) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Key Techniques :
- X-ray crystallography : Resolves bond lengths (e.g., C–N = 1.32–1.38 Å) and dihedral angles (e.g., 31.18° between naphthyridine and fluorophenyl planes), crucial for understanding steric effects .
- NMR : ¹⁹F NMR detects fluorine substitution patterns, while ¹H NMR identifies aromatic proton splitting .
- IR Spectroscopy : Confirms functional groups (e.g., C–F stretch at ~1100 cm⁻¹) .
Q. What are the primary biological activities associated with this compound derivatives?
- Activities :
- Anticancer : Derivatives exhibit cytotoxicity (e.g., IC₅₀ = 1.47–7.89 μM against MCF7 cells) via DNA intercalation, altering replication/transcription .
- Antimicrobial : Fluorine enhances lipophilicity, improving membrane penetration against pathogens like Mycobacterium tuberculosis .
- Neurological Applications : Modulate adenosine receptors (A₁, A₂A) and β-3 integrins, relevant for Alzheimer’s and hypertension research .
Advanced Research Questions
Q. How can regioselectivity challenges in 1,8-naphthyridine functionalization be addressed during synthesis?
- Strategies :
- Directed C–H Activation : Use directing groups (e.g., pyridyl) to control fluorophenyl attachment at the 2-position .
- Microwave-Assisted Synthesis : Reduces side reactions (e.g., over-hydrogenation) by accelerating reaction kinetics .
- Ionic Liquid Catalysis : Enhances yield (e.g., 81% in Ru-catalyzed reactions) by stabilizing intermediates .
Q. What structural modifications improve the pharmacokinetic properties of this compound derivatives?
- Optimization Approaches :
- Substituent Engineering : Adding methyl/phenyl groups increases metabolic stability; methoxy groups improve solubility .
- Hybridization with Triazoles : Enhances bioavailability (e.g., logP reduction from 3.2 to 2.5) and target affinity .
- Pro-drug Design : Carboxamide derivatives (e.g., N-(3-fluorophenyl)-...) facilitate controlled release in vivo .
Q. How do crystallographic data resolve contradictions in reported bioactivity results?
- Case Study :
- Planar naphthyridine cores (dihedral angle <5°) favor DNA intercalation, while non-planar analogs (angle >30°) show reduced activity .
- Fluorine positioning (ortho vs. para) alters electronic effects, explaining variability in IC₅₀ values (e.g., 1.47 μM vs. 7.79 μM) .
Q. What methodologies are used to evaluate this compound’s mechanism of action in cancer cells?
- Experimental Design :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
